molecular formula C11H10N6OS B12203903 N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide

N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide

Cat. No.: B12203903
M. Wt: 274.30 g/mol
InChI Key: KZCAEBVVRJKRKP-UHFFFAOYSA-N
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Description

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst, followed by purification through techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrides or other reduced forms .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for various biological activities.

    Thiophene derivatives: Known for their diverse pharmacological properties.

Uniqueness

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide stands out due to its unique combination of pyrazolo[3,4-d]pyrimidine and thiophene moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H10N6OS

Molecular Weight

274.30 g/mol

IUPAC Name

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide

InChI

InChI=1S/C11H10N6OS/c1-17-10-7(5-14-17)9(12-6-13-10)15-16-11(18)8-3-2-4-19-8/h2-6H,1H3,(H,16,18)(H,12,13,15)

InChI Key

KZCAEBVVRJKRKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CS3

Origin of Product

United States

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